molecular formula C18H18N4O4 B7711870 N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide

N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide

Numéro de catalogue B7711870
Poids moléculaire: 354.4 g/mol
Clé InChI: COJVKSPTKOQOFV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide, also known as AFOB, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. AFOB belongs to the class of oxadiazole derivatives that have been reported to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.

Applications De Recherche Scientifique

N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied for its potential therapeutic applications. N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been reported to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has also been shown to possess antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been reported to inhibit the proliferation and induce apoptosis of cancer cells through the activation of caspase-3 and caspase-9. N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has also been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

Mécanisme D'action

The exact mechanism of action of N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood. However, it has been proposed that N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide exerts its biological effects through the modulation of various signaling pathways. N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been reported to inhibit the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in the regulation of inflammation and cell survival. N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has also been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which is involved in the regulation of energy metabolism and cell growth.
Biochemical and Physiological Effects:
N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been reported to exhibit various biochemical and physiological effects. N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has also been reported to reduce the levels of oxidative stress markers, such as malondialdehyde (MDA) and reactive oxygen species (ROS), in animal models of oxidative stress. N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in animal models of oxidative stress. N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has also been reported to improve glucose metabolism and insulin sensitivity in animal models of diabetes.

Avantages Et Limitations Des Expériences En Laboratoire

N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has several advantages for lab experiments. N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide is a synthetic compound that can be easily synthesized in large quantities with high purity. N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied for its biological activities, and its mechanism of action is partially understood. N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antitumor, and neuroprotective effects. However, there are also some limitations for lab experiments with N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide. N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not fully understood. N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has also been shown to exhibit cytotoxic effects at high concentrations, which may limit its therapeutic potential.

Orientations Futures

There are several future directions for the research on N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide. Firstly, further studies are needed to elucidate the exact mechanism of action of N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide and its molecular targets. Secondly, more preclinical studies are needed to evaluate the safety and efficacy of N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide in animal models of various diseases. Thirdly, clinical trials are needed to evaluate the safety and efficacy of N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide in humans. Fourthly, studies are needed to optimize the synthesis method of N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide and to develop new derivatives with improved biological activities and pharmacokinetic properties. Finally, studies are needed to investigate the potential of N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide as a lead compound for the development of new drugs for the treatment of various diseases.

Méthodes De Synthèse

The synthesis of N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of 4-acetamidophenylhydrazine with furan-2-carboxylic acid hydrazide in the presence of phosphorous oxychloride. The resulting intermediate is then reacted with butyric anhydride to yield N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide. The overall synthesis route of N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide is shown in Figure 1.

Propriétés

IUPAC Name

N-(4-acetamidophenyl)-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4/c1-12(23)19-13-7-9-14(10-8-13)20-16(24)5-2-6-17-21-18(22-26-17)15-4-3-11-25-15/h3-4,7-11H,2,5-6H2,1H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJVKSPTKOQOFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(acetylamino)phenyl]-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]butanamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.